molecular formula C9H17N3O B1490563 2-(3-Aminoazetidin-1-yl)-1-(pyrrolidin-1-yl)ethan-1-one CAS No. 1342465-31-9

2-(3-Aminoazetidin-1-yl)-1-(pyrrolidin-1-yl)ethan-1-one

Cat. No.: B1490563
CAS No.: 1342465-31-9
M. Wt: 183.25 g/mol
InChI Key: UJXSORARZPCRFE-UHFFFAOYSA-N
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Description

2-(3-Aminoazetidin-1-yl)-1-(pyrrolidin-1-yl)ethan-1-one is a chemical compound with potential applications in various fields of science and industry. This compound features an azetidine ring, an amino group, and a pyrrolidine ring, making it a versatile molecule for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Aminoazetidin-1-yl)-1-(pyrrolidin-1-yl)ethan-1-one typically involves the reaction of 3-aminoazetidine with 1-pyrrolidin-1-yl-2-bromoethan-1-one under suitable conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, with a base like triethylamine to neutralize the by-products.

Industrial Production Methods: On an industrial scale, the compound can be synthesized using continuous flow chemistry, which allows for better control over reaction conditions and improved safety. The use of automated systems and reactors can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-(3-Aminoazetidin-1-yl)-1-(pyrrolidin-1-yl)ethan-1-one can undergo various chemical reactions, including:

  • Oxidation: The amino group can be oxidized to form a nitro group.

  • Reduction: The compound can be reduced to form a corresponding amine.

  • Substitution: The pyrrolidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

  • Substitution: Nucleophiles such as amines or alcohols can be used, often in the presence of a base.

Major Products Formed:

  • Oxidation: Formation of nitro derivatives.

  • Reduction: Formation of secondary or tertiary amines.

  • Substitution: Formation of substituted pyrrolidines or azetidines.

Scientific Research Applications

2-(3-Aminoazetidin-1-yl)-1-(pyrrolidin-1-yl)ethan-1-one has several applications in scientific research:

  • Chemistry: It can be used as a building block for the synthesis of more complex molecules.

  • Biology: The compound may serve as a ligand for biological receptors or enzymes.

  • Medicine: Potential use in drug discovery and development, particularly in the design of new pharmaceuticals.

  • Industry: Applications in material science, such as the development of new polymers or coatings.

Mechanism of Action

The mechanism by which 2-(3-Aminoazetidin-1-yl)-1-(pyrrolidin-1-yl)ethan-1-one exerts its effects depends on its molecular targets and pathways. For example, if used as a ligand, it may bind to specific receptors or enzymes, altering their activity. The exact mechanism would need to be determined through experimental studies.

Comparison with Similar Compounds

  • 2-(3-Aminoazetidin-1-yl)ethan-1-ol: Similar structure but with an alcohol group instead of a ketone.

  • 2-(3-Aminoazetidin-1-yl)acetic acid: Contains a carboxylic acid group instead of a ketone.

  • 2-(3-Aminoazetidin-1-yl)-N-(propan-2-yl)acetamide: Contains an amide group instead of a ketone.

Properties

IUPAC Name

2-(3-aminoazetidin-1-yl)-1-pyrrolidin-1-ylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N3O/c10-8-5-11(6-8)7-9(13)12-3-1-2-4-12/h8H,1-7,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJXSORARZPCRFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)CN2CC(C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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